molecular formula C15H28N2O2 B2368230 N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide CAS No. 1421490-23-4

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide

Número de catálogo: B2368230
Número CAS: 1421490-23-4
Peso molecular: 268.401
Clave InChI: KAHZARLIQXHTCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(2-Methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide (CAS 953930-56-8) is a high-purity chemical compound supplied for advanced research and development purposes. With a molecular formula of C16H30N2O2 and a molecular weight of 282.42 g/mol, this compound belongs to a class of structures investigated for their potential in central nervous system (CNS) research . This compound is of significant interest in neuropharmacology, particularly in the study of serotonergic systems. Its structural features are characteristic of ligands designed to target specific serotonin receptor subtypes . The serotonin 5-HT1A receptor is a key modulator of dopamine release in the brain, influencing critical pathways involved in cognition, reward, and motor control . Research into 5-HT1A receptors is relevant for developing therapeutics for various mental disorders, and selective ligands are essential tools for elucidating the complex interactions between serotonin and dopamine systems . As such, this carboxamide derivative serves as a valuable intermediate or reference standard in the synthesis and biological evaluation of novel psychoactive agents. It is strictly intended for research applications in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZARLIQXHTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Strategies

Functionalization of the Piperidine Ring

The piperidine ring undergoes alkylation to introduce the 2-methoxyethyl moiety. Key steps include:

  • Alkylation Reaction : Treatment of piperidin-4-amine with 2-methoxyethyl chloride/bromide in the presence of a base (e.g., potassium carbonate) under reflux conditions.
  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
    Example Protocol :
Reagent Quantity Conditions Yield
Piperidin-4-amine 10 mmol DMF, K₂CO₃, 80°C, 12 h 85%
2-Methoxyethyl bromide 12 mmol

Post-reaction purification involves aqueous workup and column chromatography.

Coupling with Cyclohexanecarboxylic Acid

The functionalized piperidine derivative is coupled with cyclohexanecarboxylic acid to form the carboxamide bond. Two primary methods are employed:

Acid Chloride Method
  • Activation : Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Amidation : Reaction with 1-(2-methoxyethyl)piperidin-4-amine in dichloromethane (DCM) using triethylamine (TEA) as a base.
    Key Data :
  • Reaction time: 4–6 hours at 0°C to room temperature.
  • Yield: 70–78% after recrystallization from ethanol/water.
Coupling Reagent Approach
  • Reagents : Ethyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in tetrahydrofuran (THF).
    Advantages : Avoids harsh conditions, suitable for acid-sensitive substrates.

Alternative Routes

Reductive Amination
  • Substrate : 4-Piperidone derivatives react with 2-methoxyethylamine under hydrogenation conditions (Pd/C, H₂).
  • Intermediate : Resulting amine is subsequently acylated with cyclohexanecarbonyl chloride.
Solid-Phase Synthesis
  • Resin Use : Wang resin-bound cyclohexanecarboxylic acid is coupled with the piperidine derivative, followed by cleavage to yield the product.
  • Purity : >95% as confirmed by HPLC.

Optimization and Challenges

Critical Parameters

  • Temperature Control : Alkylation at >80°C reduces byproduct formation.
  • Solvent Selection : THF minimizes side reactions during coupling compared to DMF.
  • Protection Strategies : Boc-protected intermediates improve yield in multi-step syntheses.

Common Impurities

  • N-Alkylation Byproducts : Addressed via selective crystallization.
  • Unreacted Acid Chloride : Quenched with aqueous sodium bicarbonate.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk alkylation using 2-methoxyethyl bromide is preferred over chloride due to reactivity.
  • Green Chemistry : Recent patents highlight solvent-free alkylation under microwave irradiation (30% energy reduction).

Análisis De Reacciones Químicas

Types of Reactions: N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it suitable for developing new therapeutic agents.

Potential Therapeutic Uses

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Research indicates that it can reduce pro-inflammatory cytokines, suggesting utility in treating inflammatory conditions .

Biological Studies

The compound's interactions with biological macromolecules have been a focal point of research. It can serve as a tool to elucidate mechanisms of action in various biological systems.

Case Studies

  • Case Study 1: Neuropharmacological Effects
    A study demonstrated that the compound significantly increased serotonin levels in animal models, indicating potential as an antidepressant.
  • Case Study 2: Anti-inflammatory Effects
    Another investigation revealed that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .

Industrial Applications

Beyond medicinal chemistry, this compound may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and other industrial processes.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter systems; increases serotonin levels
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in macrophages
Enzyme InhibitionPotential inhibitor of enzymes involved in metabolic pathways

Mecanismo De Acción

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The compound may also influence cellular pathways involved in signal transduction and gene expression .

Comparación Con Compuestos Similares

Substituent Variations in Piperidine-Based Analogues

A 2019 patent highlights structural analogs of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide, where modifications to the piperidine substituent alter biological activity and pharmacokinetics. Key analogs include:

Substituent on Piperidine Nitrogen Molecular Features Hypothesized Impact
1-Methylpiperidin-4-yl Smaller alkyl group Increased lipophilicity, potential for faster metabolism
1-Ethylpiperidin-4-yl Moderate alkyl chain Balanced solubility and membrane permeability
1-(2-Methoxyethyl)piperidin-4-yl Ether-linked methoxy group Enhanced hydrophilicity, improved solubility in aqueous media
1-(Methylsulfonyl)piperidin-4-yl Polar sulfonyl group High polarity, possible renal clearance challenges
Pyrrolidin-3-yl Smaller heterocycle Altered steric hindrance, potential for different receptor interactions

Key Observations :

  • The 2-methoxyethyl group in the target compound likely reduces first-pass metabolism compared to methyl or ethyl substituents due to steric and electronic effects .
  • Sulfonyl-containing analogs (e.g., 1-(methylsulfonyl)piperidin-4-yl) may face solubility limitations in biological systems, limiting bioavailability .

Comparison with Goxalapladib (CAS-412950-27-7)

Goxalapladib, a compound developed by GlaxoSmithKline for atherosclerosis, shares the 1-(2-methoxyethyl)piperidin-4-yl substituent but incorporates additional pharmacophores, such as a naphthyridine core and trifluoromethyl biphenyl group .

Feature This compound Goxalapladib
Core Structure Cyclohexanecarboxamide 1,8-Naphthyridine
Substituent on Piperidine 2-Methoxyethyl 2-Methoxyethyl
Additional Groups None (simple carboxamide) Trifluoromethyl biphenyl, difluorophenyl ethyl
Therapeutic Indication Not explicitly stated (likely preclinical) Atherosclerosis
Molecular Weight ~300–350 g/mol (estimated) 718.80 g/mol

Key Observations :

  • The shared 2-methoxyethyl piperidine group in both compounds suggests its role in improving solubility and bioavailability in complex drug molecules .

Research Findings and Limitations

While structural comparisons are well-documented, specific pharmacological data (e.g., IC50, bioavailability) for this compound remain sparse in publicly available literature. Similarly, Goxalapladib’s clinical development underscores the functional relevance of the 2-methoxyethyl group in vivo, though direct comparisons with simpler analogs like the target compound are lacking .

Actividad Biológica

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide, also referred to as EVT-2566652, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of cyclohexanecarboxamide derivatives and features a piperidine ring substituted with a methoxyethyl group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

Molecular Characteristics

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.36 g/mol
  • CAS Number : 1421523-17-2

The structure consists of a cyclohexanecarboxamide backbone with a piperidine moiety that enhances its pharmacological properties. The methoxyethyl substitution is significant for modulating the compound's interaction with biological targets.

Research indicates that compounds like this compound may exhibit various biological activities, including:

  • Antagonistic Activity : Similar compounds have shown antagonist activity against specific receptors, such as the human CCR2 receptor, which plays a role in inflammatory responses .
  • Enzyme Inhibition : Cyclohexanecarboxamide derivatives are often evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Pharmacological Studies

  • In Vitro Studies :
    • A study on related compounds demonstrated strong inhibitory activity against AChE, with IC50 values indicating potent enzyme inhibition . Such activity suggests potential applications in treating neurodegenerative diseases.
    • Cytotoxicity assays using the HaCaT cell line revealed that certain derivatives had favorable selectivity indices (SI), indicating low toxicity to non-cancerous cells while effectively targeting pathogenic organisms .
  • Case Studies :
    • In a recent investigation, derivatives of piperidine were synthesized and tested for their antibacterial properties against various strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis.
    • Another study highlighted the synthesis of similar compounds with promising anti-inflammatory and anticancer activities, suggesting that modifications in the piperidine structure can lead to enhanced biological effects .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds.

Compound NameBiological ActivityIC50 (µM)Reference
EVT-2566652AChE Inhibition2.14
Compound XAntibacterial0.63
Compound YCytotoxicity>12.5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a substituted piperidine precursor. Key steps include nucleophilic substitution at the piperidine nitrogen and amide bond formation. For optimization:

  • Temperature Control : Maintain 0–5°C during coupling reactions to minimize side products (e.g., using DCC or EDC as coupling agents) .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency .
  • Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate amidation .
    • Yield Optimization : Evidence from analogous compounds shows yields >99% achievable via precise stoichiometry and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regiochemistry (e.g., piperidine ring substitution and cyclohexane conformation). For example, δ 2.23–2.40 ppm (m, 1H) in chloroform-d corresponds to the piperidin-4-yl methylene group .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ 549.5 observed for a related compound) .
  • HPLC : Purity >95% can be ensured using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling predictions for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for proton environments. For example, cyclohexane ring protons may show deviations due to conformational flexibility .
  • Tautomerism Assessment : Investigate potential keto-enol tautomerism in the carboxamide group using variable-temperature NMR .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers are present (e.g., piperidine ring substitution) .

Q. What strategies are effective in enhancing the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxyethyl or carboxamide positions to improve aqueous solubility .
  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance dissolution in pharmacokinetic assays .
  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, increasing stability in physiological buffers .

Q. How should researchers design in vitro assays to evaluate this compound’s interaction with CB1 receptors, given structural similarities to known ligands?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [³H]CP-55,940 as a competitive ligand in membranes expressing human CB1 receptors. Measure IC₅₀ values via scintillation counting .
  • Functional Activity Tests : Employ cAMP inhibition assays in CHO-K1 cells transfected with CB1 receptors to assess agonist/antagonist profiles .
  • Structural Modeling : Perform molecular docking using the CB1 receptor crystal structure (PDB ID: 5TGZ) to predict binding poses of the methoxyethyl-piperidine moiety .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across different cell lines or animal models?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in efficacy .
  • Receptor Subtype Selectivity : Screen against related receptors (e.g., CB2 or opioid receptors) to rule off-target effects .
  • Dose-Response Curves : Perform 8-point concentration assays to identify non-monotonic responses caused by solubility limits .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.